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Compound of Interest

Compound Name: 4-Methoxycinnamyl alcohol

Cat. No.: B1239260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-methoxycinnamyl alcohol and its derivatives,

focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and

antimicrobial applications. The information is compiled from various studies to offer a

comprehensive overview supported by experimental data.

Introduction
4-Methoxycinnamyl alcohol is a naturally occurring phenylpropanoid found in plants such as

Foeniculum vulgare and Etlingera pavieana. This compound and its synthetic derivatives have

garnered significant interest in medicinal chemistry due to their diverse biological activities. The

basic scaffold, consisting of a methoxy-substituted benzene ring linked to a propenol chain,

offers multiple sites for structural modification, allowing for the fine-tuning of its pharmacological

properties. This guide explores how specific chemical modifications to this scaffold influence its

efficacy as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity
The anticancer properties of 4-methoxycinnamyl alcohol and its derivatives are primarily

evaluated through their cytotoxicity against various cancer cell lines. The parent compound

itself has demonstrated notable activity.
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Structure-Activity Relationship Insights:

The cytotoxicity of cinnamyl alcohol derivatives is significantly influenced by substitutions on

the aromatic ring and modifications to the alcohol moiety. For instance, the presence and

position of hydroxyl and methoxy groups on the phenyl ring are critical for activity. Studies on

related cinnamic acid derivatives have shown that the α,β-unsaturated carbonyl group is

important for anticancer effects. In the case of 4-methoxycinnamyl alcohol derivatives,

esterification or etherification of the hydroxyl group, as well as the introduction of additional

substituents on the phenyl ring, can modulate cytotoxicity. For example, the esterification of the

alcohol with bulky groups can either enhance or decrease activity depending on the cell line.

Table 1: Comparative Cytotoxicity of 4-Methoxycinnamyl Alcohol and Related Derivatives
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Compound
Derivative
Type

Cancer Cell
Line

IC50
(µg/mL)

IC50 (µM) Reference

4-

Methoxycinna

myl alcohol

Parent

Compound

MCF-7

(Breast)
14.24 ~86.7 [1]

HeLa

(Cervical)
7.82 ~47.6 [1]

DU145

(Prostate)
22.10 ~134.6 [1]

4-Allyl-2-

methoxyphen

yl propionate

Eugenol

Derivative

MCF-7

(Breast)
0.40 ~1.7

4-Allyl-2-

methoxyphen

yl butanoate

Eugenol

Derivative

MCF-7

(Breast)
5.73 ~23.1

4-Allyl-2-

methoxyphen

yl

isobutanoate

Eugenol

Derivative

MCF-7

(Breast)
1.29 ~5.5

(E)-3-{4-{[4-

(benzyloxy)p

henyl]amino}

quinolin-2-

yl}-1-(4-

methoxyphen

yl) prop-2-en-

1-one

Chalcone

Derivative

MDA-MB-231

(Breast)
- 1.41 [2]

Huh-7 (Liver) - 3.26 [2]

Anti-inflammatory Activity
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The anti-inflammatory effects of 4-methoxycinnamyl alcohol derivatives are often attributed

to their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2

(PGE2), and pro-inflammatory cytokines. This is achieved through the modulation of signaling

pathways like NF-κB and MAPK.

Structure-Activity Relationship Insights:

The methoxy group at the para position of the phenyl ring appears to be important for the anti-

inflammatory activity of these compounds. Studies on related molecules like 4-methoxyhonokiol

have shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and

cyclooxygenase-2 (COX-2) by suppressing the NF-κB and MAPK signaling pathways[3]. For 4-
methoxycinnamyl alcohol and its ester, 4-methoxycinnamyl p-coumarate, the anti-

inflammatory mechanism also involves the downregulation of these pathways. The

esterification of the alcohol group can significantly impact the anti-inflammatory potency.

Table 2: Comparative Anti-inflammatory Activity of 4-Methoxycinnamyl Alcohol Derivatives
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Compound Assay Model System Effect Reference

4-

Methoxycinnamyl

alcohol

NO Production

LPS-stimulated

RAW 264.7

macrophages

Significant

inhibition
[1]

iNOS and COX-2

Expression

LPS-stimulated

RAW 264.7

macrophages

Decreased

expression
[3]

4-

Methoxycinnamyl

p-coumarate

NO, PGE2, IL-

1β, TNF-α

Production

LPS-stimulated

RAW 264.7

macrophages

Significant

suppression
[4]

NF-κB, Akt, and

AP-1 Signaling

LPS-stimulated

RAW 264.7

macrophages

Inhibition [4]

4-

Methoxyhonokiol
NO Production

LPS-stimulated

RAW 264.7

macrophages

Significant

inhibition
[3][5]

iNOS and COX-2

Expression

LPS-stimulated

RAW 264.7

macrophages

Decreased

expression
[3][5]

Signaling Pathway Diagram
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Caption: Inhibition of the LPS-induced NF-κB signaling pathway by 4-Methoxycinnamyl
alcohol derivatives.

Antimicrobial Activity
Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial properties.

The introduction of a methoxy group and the alcohol functionality in 4-methoxycinnamyl
alcohol derivatives can influence their activity against various bacteria and fungi.

Structure-Activity Relationship Insights:

The antimicrobial activity of cinnamic acid derivatives is influenced by the lipophilicity and

electronic properties of the substituents on the phenyl ring. For instance, esterification of the

carboxylic acid group of cinnamic acid generally enhances antibacterial and antifungal activity.

While specific SAR studies on a wide range of 4-methoxycinnamyl alcohol derivatives are

limited, it is plausible that modifications increasing lipophilicity, such as forming esters with

longer alkyl chains, could improve antimicrobial efficacy by facilitating passage through

microbial cell membranes.

Table 3: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
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Compound
Derivative
Type

Microorganism MIC (µM) Reference

Benzyl

cinnamate

Cinnamic Acid

Ester
S. aureus 128 (µg/mL)

S. epidermidis 128 (µg/mL)

P. aeruginosa 256 (µg/mL)

Decyl cinnamate
Cinnamic Acid

Ester
S. aureus 551 [6]

S. epidermidis 551 [6]

P. aeruginosa 551 [6]

4-

isopropylbenzylci

nnamide

Cinnamic Acid

Amide
S. aureus 458 [6]

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

96-well microtiter plates

Cancer cell lines (e.g., MCF-7, HeLa, DU145)

Complete culture medium (e.g., DMEM with 10% FBS)

4-Methoxycinnamyl alcohol derivatives (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Prepare serial dilutions of the test compounds in the culture medium.

After 24 hours, replace the medium with 100 µL of the medium containing the test

compounds at various concentrations. Include a vehicle control (DMSO) and a blank

(medium only).

Incubate the plate for another 48 hours under the same conditions.

Add 20 µL of MTT solution to each well and incubate for 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory activity by quantifying the inhibition of NO

production in LPS-stimulated macrophages.

Materials:

RAW 264.7 macrophage cells

96-well plates
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Complete culture medium

Lipopolysaccharide (LPS)

4-Methoxycinnamyl alcohol derivatives

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24

hours.

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

After incubation, collect 50 µL of the cell culture supernatant from each well.

Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

Incubate at room temperature for 10 minutes in the dark.

Measure the absorbance at 540 nm.

Calculate the nitrite concentration using a sodium nitrite standard curve.

Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible

growth of a microorganism.
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Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

4-Methoxycinnamyl alcohol derivatives

Spectrophotometer

Microplate incubator

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵

CFU/mL.

Inoculate each well (except the sterility control) with the microbial suspension.

Include a growth control (no compound) and a sterility control (no inoculum).

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and

duration for fungi.

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion
4-Methoxycinnamyl alcohol and its derivatives represent a promising class of bioactive

compounds with potential applications in cancer, inflammation, and infectious diseases.

Structure-activity relationship studies indicate that the biological activities of these compounds
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can be significantly enhanced through chemical modifications. Specifically, substitutions on the

phenyl ring and alterations to the propenol side chain are key determinants of their potency.

Further synthesis and evaluation of a broader range of 4-methoxycinnamyl alcohol
derivatives are warranted to fully elucidate their therapeutic potential and to develop novel drug

candidates with improved efficacy and selectivity. The experimental protocols and SAR data

presented in this guide provide a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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